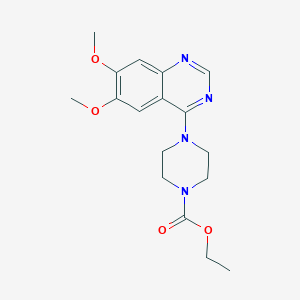![molecular formula C13H21N5O2 B7542959 N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide](/img/structure/B7542959.png)
N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is also known by its chemical formula, C16H24N4O2, and its molecular weight is 308.39 g/mol.
作用機序
The mechanism of action of N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide involves its binding to the sigma-1 receptor. The compound has been shown to modulate the activity of the receptor by increasing its expression and promoting its translocation to the plasma membrane. This leads to the activation of various downstream signaling pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the extracellular signal-regulated kinase (ERK) pathway. These pathways are involved in various cellular processes such as cell survival, differentiation, and proliferation.
Biochemical and Physiological Effects:
N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to enhance the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. This leads to an increase in synaptic plasticity and neuronal activity. N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide has also been shown to have anti-inflammatory and antioxidant properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This leads to a reduction in inflammation and oxidative stress.
実験室実験の利点と制限
N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide has several advantages as a research tool. The compound has a high affinity and selectivity for the sigma-1 receptor, which makes it a useful ligand for studying the receptor's function and pharmacology. The compound is also stable and easy to synthesize, which makes it readily available for research purposes. However, there are also some limitations to using N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide. The compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood. Therefore, caution should be exercised when interpreting the results of experiments using this compound.
将来の方向性
There are several future directions for research on N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide. One direction is to further investigate the compound's mechanism of action and downstream signaling pathways. This could lead to the development of more potent and selective sigma-1 receptor ligands for therapeutic applications. Another direction is to study the compound's effects in animal models of neuropsychiatric disorders such as depression and anxiety. This could provide insight into the compound's potential as a therapeutic agent for these disorders. Additionally, the compound's anti-inflammatory and antioxidant properties could be further studied for their potential applications in other disease states such as cancer and cardiovascular disease.
合成法
The synthesis of N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide involves the condensation of 1-(3-methylbutanoyl)piperidine-4-carboxylic acid with 4-amino-1,2,4-triazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide in high yield and purity.
科学的研究の応用
N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide has been studied for its potential applications in various scientific research fields such as neuroscience, pharmacology, and medicinal chemistry. The compound has been shown to possess a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as ion channel regulation, calcium signaling, and neuroprotection. The sigma-1 receptor has also been implicated in various neuropsychiatric disorders such as depression, anxiety, and schizophrenia. Therefore, N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide has been studied as a potential therapeutic agent for these disorders.
特性
IUPAC Name |
N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-9(2)7-12(19)18-5-3-10(4-6-18)15-13(20)11-8-14-17-16-11/h8-10H,3-7H2,1-2H3,(H,15,20)(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWVKSTYAWPCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)NC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B7542886.png)
![2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide](/img/structure/B7542890.png)
![5-[[5-Phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylmethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7542891.png)
![2-Phenyl-2-[5-phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B7542897.png)

![1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole](/img/structure/B7542906.png)
![[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone](/img/structure/B7542919.png)

![N-[1-(3-methylbutanoyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7542943.png)
![5-bromo-N-[(2,3-dichlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7542950.png)
![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyl-2-(tetrazol-1-yl)benzamide](/img/structure/B7542951.png)
![6-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B7542969.png)
